2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of thiadiazole derivatives and exhibits interesting biological properties.
- The compound’s structure consists of a thiadiazole ring , a benzyl group , and a phenylhydrazide moiety .
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: C18H14ClN5O3S3
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving , , and .
Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., DMF, DMSO) and appropriate reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to its specialized nature.
Chemical Reactions Analysis
Reactivity: The compound may undergo , , and reactions.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: It may exhibit pharmacological activities, making it relevant for drug discovery.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves targeting specific cellular pathways due to its structural features.
Molecular Targets: These could include enzymes, receptors, or other biomolecules.
Pathways Involved: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of a thiadiazole ring, benzyl group, and phenylhydrazide sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C18H15ClN4O3S3 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4O3S3/c19-13-4-1-11(2-5-13)9-27-17-22-23-18(29-17)28-10-16(26)21-20-8-12-3-6-14(24)15(25)7-12/h1-8,24-25H,9-10H2,(H,21,26)/b20-8+ |
InChI Key |
JHBUJMGTGWLLJX-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O)Cl |
Origin of Product |
United States |
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